N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide
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Overview
Description
N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylsulfamoyl group and a pentanoylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 4-(ethylsulfamoyl)aniline, which is then reacted with 4-(pentanoylamino)benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an additive in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by modulating protein-protein interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzamide core but different functional groups.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in having a benzamide core.
Formazan: Another compound with a benzamide core, used in biochemical assays.
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-5-6-19(24)22-16-9-7-15(8-10-16)20(25)23-17-11-13-18(14-12-17)28(26,27)21-4-2/h7-14,21H,3-6H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNAEFGVBYSQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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